molecular formula C12H19NO2 B2740217 4(1H)-Pyridinone, 1-hexyl-3-hydroxy-2-methyl- CAS No. 30652-18-7

4(1H)-Pyridinone, 1-hexyl-3-hydroxy-2-methyl-

Cat. No.: B2740217
CAS No.: 30652-18-7
M. Wt: 209.289
InChI Key: UJMBXXIGVFMNDN-UHFFFAOYSA-N
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Description

4(1H)-Pyridinone, 1-hexyl-3-hydroxy-2-methyl- is a heterocyclic organic compound. Compounds of this class are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of the pyridinone ring imparts unique chemical properties, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4(1H)-Pyridinone, 1-hexyl-3-hydroxy-2-methyl- typically involves the following steps:

    Starting Materials: The synthesis begins with readily available starting materials such as pyridine derivatives.

    Reaction Conditions: The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to facilitate the formation of the pyridinone ring.

    Purification: The final product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.

    Continuous Flow Processes: Implementing continuous flow processes to enhance efficiency and yield.

    Quality Control: Ensuring rigorous quality control measures to maintain the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

4(1H)-Pyridinone, 1-hexyl-3-hydroxy-2-methyl- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the pyridinone ring.

    Substitution: Substitution reactions can introduce new functional groups, altering the compound’s properties.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Catalysts: Catalysts like palladium on carbon (Pd/C) can facilitate hydrogenation reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

4(1H)-Pyridinone, 1-hexyl-3-hydroxy-2-methyl- has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4(1H)-Pyridinone, 1-hexyl-3-hydroxy-2-methyl- involves:

    Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.

    Pathways: It can modulate biochemical pathways, leading to desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 4(1H)-Pyridinone, 1-hexyl-3-hydroxy-2-ethyl-
  • 4(1H)-Pyridinone, 1-hexyl-3-hydroxy-2-propyl-
  • 4(1H)-Pyridinone, 1-hexyl-3-hydroxy-2-butyl-

Uniqueness

4(1H)-Pyridinone, 1-hexyl-3-hydroxy-2-methyl- is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the hexyl group and the hydroxyl and methyl substituents on the pyridinone ring can result in distinct properties compared to its analogs.

Properties

IUPAC Name

1-hexyl-3-hydroxy-2-methylpyridin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO2/c1-3-4-5-6-8-13-9-7-11(14)12(15)10(13)2/h7,9,15H,3-6,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJMBXXIGVFMNDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCN1C=CC(=O)C(=C1C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30876977
Record name 4(1H)-Pyridinone, 1-hexyl-3-hydroxy-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30876977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30652-18-7
Record name 4(1H)-Pyridinone, 1-hexyl-3-hydroxy-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30876977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-hexyl-3-hydroxy-2-methyl-1,4-dihydropyridin-4-one
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